molecular formula C14H19NO2 B2625721 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile CAS No. 92500-44-2

2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile

Cat. No. B2625721
CAS RN: 92500-44-2
M. Wt: 233.311
InChI Key: OUIZGIDKSQXOMA-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethoxyphenyl)ethanol” is a related compound that is used as a model compound in delignification mechanism studies . It’s also known as Homoveratryl alcohol .


Molecular Structure Analysis

The geometric structure of a related compound “2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione” was analyzed and compared to the optimized structure predicted in an in silico experiment .


Physical And Chemical Properties Analysis

The related compound “2-(3,4-Dimethoxyphenyl)ethanol” is a solid with a boiling point of 172-174 °C/17 mmHg and a melting point of 46-49 °C .

Scientific Research Applications

Understanding Lignin Acidolysis

A comprehensive review of the acidolysis of lignin model compounds revealed the importance of the γ-hydroxymethyl group in the C6-C2 and C6-C3 lignin model compounds, suggesting a unique mechanism involving hydride transfer. This research highlights the complexity of lignin degradation processes, which is crucial for developing more efficient methods for lignin utilization in biofuel production and material science (T. Yokoyama, 2015).

Advanced Thermoelectric Materials

Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, closely related to the compound of interest due to its structural and functional properties, has shown significant potential in thermoelectric applications. This material's tunable electrical properties and flexibility make it a promising candidate for future energy conversion technologies (R. Yue & Jingkun Xu, 2012).

Enhancing Electrical Conductivity in Organic Materials

Studies have identified various treatments to significantly improve the electrical conductivity of PEDOT:PSS, a material related to the chemical of interest. These advancements could lead to significant improvements in the performance of organic electronic devices, highlighting the ongoing need for research into the manipulation of material properties for technological applications (Zhengyou Zhu et al., 2017).

Liquid Crystal Technologies

Investigations into methylene-linked liquid crystal dimers, including compounds structurally related to 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile, have unveiled the formation of unique nematic phases due to the bent geometry of the molecules. This research offers insights into the design of advanced liquid crystal displays and other optical devices, demonstrating the importance of molecular structure in determining material properties (P. Henderson & C. Imrie, 2011).

Exploration of Antioxidant Capacity Assays

In the field of antioxidants, the compound's structural relatives have been utilized in assays to understand their reaction pathways and antioxidant capacity. This research is crucial for developing new antioxidant agents and understanding their mechanisms of action, with broad implications for food engineering, medicine, and pharmacy (I. Ilyasov et al., 2020).

Mechanism of Action

A related compound, “3,4-Dimethoxyphenethylamine”, is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Safety and Hazards

The related compound “3,4-Dimethoxyphenethylamine” is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-ethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-5-14(6-2,10-15)11-7-8-12(16-3)13(9-11)17-4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIZGIDKSQXOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile

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